![molecular formula C28H24N2O4S B2956468 N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 313274-93-0](/img/structure/B2956468.png)
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide, commonly known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Antidementia Agent Development
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide shows promise in the development of antidementia agents. A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives related to this compound, finding that specific substitutions increased acetylcholinesterase inhibition. This inhibition is crucial in the treatment of dementia, as increased acetylcholine levels can potentially alleviate symptoms (Sugimoto et al., 1990).
Prodrug Forms for Sulfonamide Group
Larsen et al. (1988) explored the potential of N-methylsulfonamides, chemically similar to our compound of interest, as prodrugs for sulfonamide groups. These compounds could potentially enhance drug delivery and efficacy, particularly for drugs targeting carbonic anhydrase inhibitors (Larsen et al., 1988).
Cancer Treatment Applications
Zhou et al. (2008) discussed the synthesis and biological evaluation of a similar compound, which showed selective inhibition of histone deacetylases, crucial in cancer treatment. This compound, demonstrating significant antitumor activity, entered clinical trials for cancer therapy (Zhou et al., 2008).
Antibacterial and Antifungal Applications
Ighilahriz-Boubchir et al. (2017) synthesized derivatives of 2-Benzoylamino-N-phenyl-benzamide and evaluated their antibacterial and antifungal activities. These derivatives showed inhibition of bacterial and fungal growth, suggesting potential in treating infections (Ighilahriz-Boubchir et al., 2017).
Electrophysiological Activity in Cardiac Treatment
Morgan et al. (1990) studied N-substituted imidazolylbenzamides, closely related to the compound , for their cardiac electrophysiological activity. These compounds were shown to be potent in vitro and could serve as selective class III agents for cardiac treatment (Morgan et al., 1990).
Polymer Material Development
Bellomo et al. (1996) synthesized aromatic polyamides using sulfone, ether, and ketone linkages, akin to the chemical structure of our compound of interest. These polyamides, with high thermal stability and solubility, have applications in material science (Bellomo et al., 1996).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-19-12-15-22(16-13-19)35(33,34)30-26-11-7-6-10-23(26)28(32)29-25-17-14-20(2)18-24(25)27(31)21-8-4-3-5-9-21/h3-18,30H,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWBZHGVSBFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.